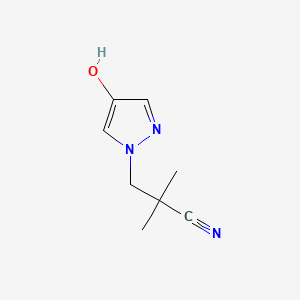
Benzene, 1,4-diiodo-2,5-dipropoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(propyloxy)-2,5-diiodobenzene is an organic compound with a benzene ring substituted by two iodine atoms and two propyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(propyloxy)-2,5-diiodobenzene typically involves the following steps:
Starting Material: The synthesis begins with 1,4-diiodobenzene.
Alkylation: The diiodobenzene undergoes alkylation with propyl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the propyloxy groups. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 1,4-bis(propyloxy)-2,5-diiodobenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(propyloxy)-2,5-diiodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used to replace the iodine atoms.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1,4-bis(propyloxy)-2,5-diazidobenzene.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(propyloxy)-2,5-diiodobenzene has several applications in scientific research:
Materials Science: It can be used as a building block for the synthesis of liquid crystals and other advanced materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in the development of new pharmaceuticals or as a probe in biochemical assays.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 1,4-bis(propyloxy)-2,5-diiodobenzene would depend on its specific application. In general, the compound’s effects are mediated by its ability to undergo various chemical transformations, which can alter its interaction with other molecules. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diiodobenzene: Lacks the propyloxy groups, making it less versatile in certain applications.
1,4-Bis(ethynyl)benzene: Contains ethynyl groups instead of propyloxy groups, leading to different reactivity and applications.
1,4-Bis(methoxy)-2,5-diiodobenzene: Similar structure but with methoxy groups, which can affect its chemical properties and reactivity.
Uniqueness
1,4-Bis(propyloxy)-2,5-diiodobenzene is unique due to the presence of both iodine atoms and propyloxy groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
221292-48-4 |
|---|---|
Molekularformel |
C12H16I2O2 |
Molekulargewicht |
446.06 g/mol |
IUPAC-Name |
1,4-diiodo-2,5-dipropoxybenzene |
InChI |
InChI=1S/C12H16I2O2/c1-3-5-15-11-7-10(14)12(8-9(11)13)16-6-4-2/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
XEIABPQMDIQKBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC(=C(C=C1I)OCCC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


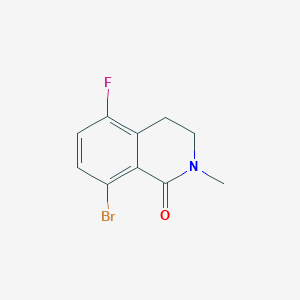

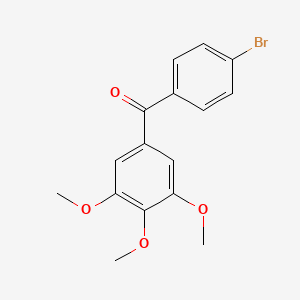
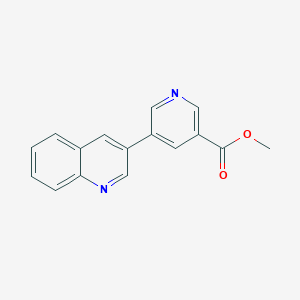
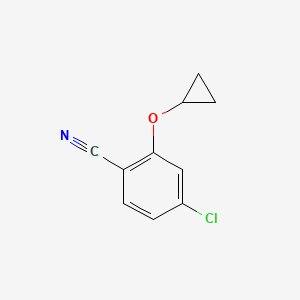
![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetonitrile](/img/structure/B13921249.png)
![7-Bromo-3-chloropyrazolo[1,5-a]pyrazine](/img/structure/B13921255.png)
![Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13921268.png)

![4-Bromotriazolo[1,5-C]pyrimidine](/img/structure/B13921275.png)
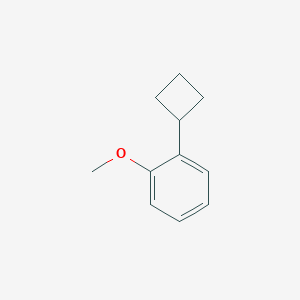
![Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B13921297.png)
